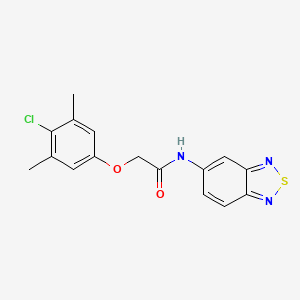
N-(2,1,3-benzothiadiazol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,1,3-benzothiadiazol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes a benzothiadiazole moiety and a phenoxyacetamide group, contributes to its distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide typically involves the following steps:
Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur and an oxidizing agent.
Introduction of the Phenoxyacetamide Group: The phenoxyacetamide group can be introduced via a nucleophilic substitution reaction between 4-chloro-3,5-dimethylphenol and chloroacetic acid, followed by amidation with the benzothiadiazole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,1,3-benzothiadiazol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, potassium thiocyanate, and various amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include antimicrobial, anticancer, or anti-inflammatory properties.
Industry: The compound may be used in the development of new materials, such as polymers or dyes.
Mécanisme D'action
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: The compound may inhibit specific enzymes, leading to a therapeutic effect.
Receptor Binding: It may bind to receptors on the surface of cells, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,1,3-benzothiadiazol-5-yl)-2-(4-chlorophenoxy)acetamide: Similar structure but lacks the dimethyl groups.
N-(2,1,3-benzothiadiazol-5-yl)-2-(4-methylphenoxy)acetamide: Similar structure with a single methyl group.
Uniqueness
N-(2,1,3-benzothiadiazol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide is unique due to the presence of both chloro and dimethyl groups on the phenoxyacetamide moiety. This structural feature may confer distinct chemical and biological properties, such as increased lipophilicity, altered reactivity, and enhanced biological activity.
Propriétés
Formule moléculaire |
C16H14ClN3O2S |
|---|---|
Poids moléculaire |
347.8 g/mol |
Nom IUPAC |
N-(2,1,3-benzothiadiazol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C16H14ClN3O2S/c1-9-5-12(6-10(2)16(9)17)22-8-15(21)18-11-3-4-13-14(7-11)20-23-19-13/h3-7H,8H2,1-2H3,(H,18,21) |
Clé InChI |
ZBOIEERGOGUYAK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC3=NSN=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B14981397.png)
![N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B14981402.png)
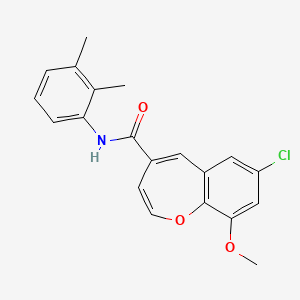
![2-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B14981414.png)
![4-ethoxy-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B14981415.png)
![1-cyclopentyl-4-[(2-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B14981419.png)
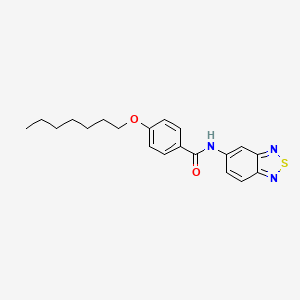
![N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-4-methylbenzamide](/img/structure/B14981450.png)
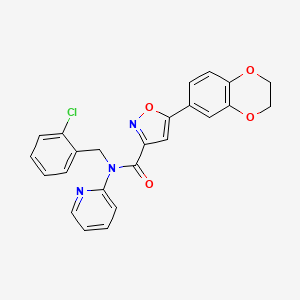
![Methyl 4-[({[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14981467.png)
![8-(furan-2-yl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B14981477.png)
![N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14981478.png)
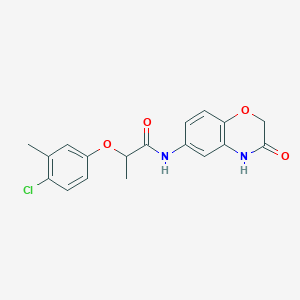
![7-(3,4-dimethoxyphenyl)-4-methyl-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14981493.png)
